4-Methyl-3-phenylpyridine
Overview
Description
4-Methyl-3-phenylpyridine is an organic compound with the molecular formula C12H11N It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the fourth position and a phenyl group at the third position
Scientific Research Applications
4-Methyl-3-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: this compound is used in the development of specialty chemicals and materials. It serves as a precursor in the synthesis of dyes, pigments, and other industrial products.
Safety and Hazards
The safety data sheet for 4-Methyl-3-phenylpyridine indicates that it is a hazardous substance. It has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds such as 4-phenylpyridine-2-one have been reported to target the m1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential treatments for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
The exact mode of action of 4-Methyl-3-phenylpyridine remains undetermined. It is suggested that the allosteric effects of similar compounds are governed by modulation of agonist affinity . This means that these compounds may enhance or inhibit the action of other molecules that bind to the same receptor, thereby influencing the overall response.
Biochemical Pathways
For instance, 4-Phenylpyridine-2-One has been reported to affect three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate accumulation, and b-arrestin-2 recruitment . These pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
It is known that the compound is a small molecule with a molecular weight of 16922 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
For example, 4-Phenylpyridine-2-One has been reported to modulate the activity of M1 Muscarinic Acetylcholine Receptors, influencing various cellular responses .
Action Environment
For instance, the compound is recommended to be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Biochemical Analysis
Cellular Effects
It is known that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have significant long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds can have significant dosage-dependent effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can have significant effects on metabolic flux and metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters and binding proteins, and can have significant effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Reaction with 4-Methylpyridine: The Grignard reagent is then added to 4-methylpyridine under an inert atmosphere, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methyl-3-phenylpiperidine.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Methyl-3-phenylpiperidine.
Substitution: Various substituted derivatives of this compound.
Comparison with Similar Compounds
4-Methylpyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Phenylpyridine: Lacks the methyl group, which affects its chemical behavior and applications.
4-Phenylpyridine:
Uniqueness: 4-Methyl-3-phenylpyridine is unique due to the presence of both methyl and phenyl groups on the pyridine ring. This dual substitution imparts distinct chemical properties, making it a versatile compound in various synthetic and research applications.
Properties
IUPAC Name |
4-methyl-3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJITZMUZXZCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376572 | |
Record name | 4-methyl-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19352-29-5 | |
Record name | 4-methyl-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methyl-3-phenylpyridine synthesized and what is its significance in the context of the provided research?
A1: this compound is obtained as one of four isomers produced during the condensation reaction of crotonaldehyde and phenylacetaldehyde (or its equivalents) with ammonia in the presence of a cadmium-calcium phosphate catalyst [, ]. The significance of this compound lies in its role as a starting material for the synthesis of 3-azafluorene, achieved through catalytic dehydrocyclization [, ].
Q2: What are the subsequent transformations of this compound leading to the target compounds?
A2: this compound undergoes catalytic dehydrocyclization to yield 3-azafluorene [, ]. Subsequently, treating 3-azafluorene methiodide with sodium hydroxide solution leads to the formation of 2H-2-methylindeno[1,2-c]pyridine, a novel pseudoazulene derivative [, ].
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